

Introduction: The Strategic Value of the Pyridine Scaffold

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Compound of Interest

Compound Name: **4-(2-Methoxyethyl)pyridine**

Cat. No.: **B8725913**

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The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.^[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for metabolic stability make it a highly sought-after heterocycle in drug design.^{[2][3]} Substituted pyridines, such as **4-(2-Methoxyethyl)pyridine**, offer chemists a modular platform to fine-tune a molecule's physicochemical properties, including lipophilicity, solubility, and target engagement.^[4] This guide provides a detailed technical overview of **4-(2-Methoxyethyl)pyridine**, a versatile building block for constructing complex and biologically active molecules.

PART 1: Core Compound Profile

4-(2-Methoxyethyl)pyridine is a derivative of pyridine featuring a methoxyethyl substituent at the 4-position. This modification introduces both polarity (via the ether oxygen) and lipophilicity (via the ethyl chain), making it a valuable synthon for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Table 1: Physicochemical Properties of **4-(2-Methoxyethyl)pyridine**

Property	Value	Source
CAS Number	70289-28-0	
Molecular Formula	C8H11NO	
Molecular Weight	137.18 g/mol	[5]
IUPAC Name	4-(2-methoxyethyl)pyridine	N/A
Appearance	Likely a colorless to pale yellow liquid	General Chemical Knowledge
Purity	Typically supplied at ≥95%	[6]

PART 2: Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a robust and common approach for this class of compound is through the nucleophilic aromatic substitution (SNAr) on a halo-pyridine precursor. This method is widely employed due to the commercial availability of starting materials and generally reliable reaction outcomes.

Recommended Synthetic Protocol: SNAr Approach

This protocol details the synthesis of **4-(2-Methoxyethyl)pyridine** from 4-chloropyridine and 2-methoxyethanol.

Core Principle: The reaction proceeds via the formation of a highly nucleophilic alkoxide from 2-methoxyethanol, which then displaces the chloride on the electron-deficient pyridine ring.

Materials:

- 4-Chloropyridine hydrochloride
- 2-Methoxyethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Step-by-Step Methodology:

- Alkoxide Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous THF and 2-methoxyethanol (1.2 eq). Cool the solution to 0 °C using an ice bath.
- Nucleophile Generation: Add sodium hydride (1.1 eq) portion-wise to the cooled solution.
 - Expertise & Experience: The slow, portion-wise addition is critical to control the exothermic reaction and the evolution of flammable hydrogen gas. The use of NaH ensures the complete and irreversible deprotonation of the alcohol, driving the reaction forward.
- SNAr Reaction: Once hydrogen evolution ceases (typically 30-60 minutes), add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.
- Reaction Progression: Allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 65 °C).
 - Trustworthiness: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 4-chloropyridine spot indicates reaction completion.
- Aqueous Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Final Purification: The resulting crude oil should be purified by silica gel column chromatography to yield the final product.

Experimental Workflow Diagram



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Caption: Key stages in the synthesis of **4-(2-Methoxyethyl)pyridine**.

PART 3: Applications in Drug Discovery

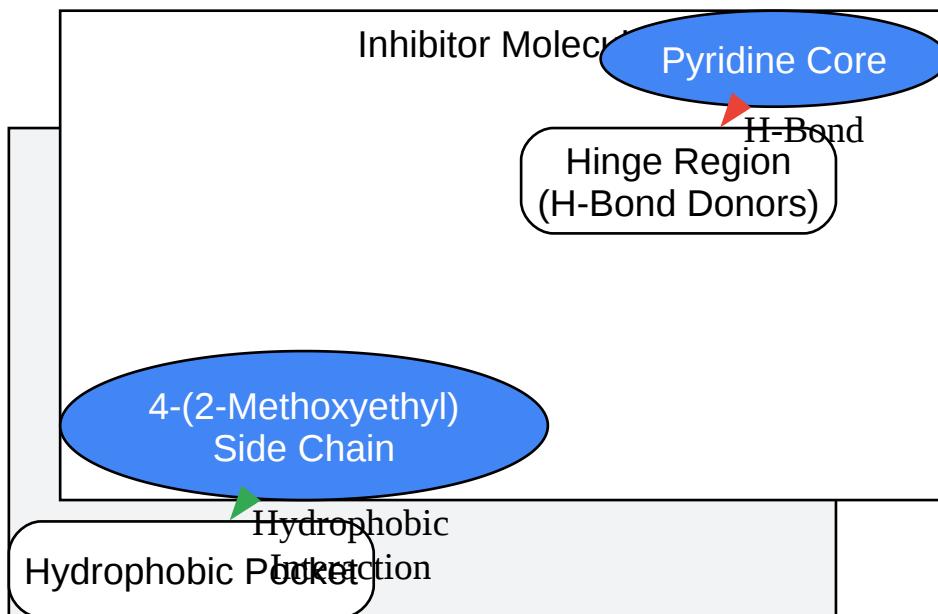
The pyridine scaffold is integral to drugs targeting a vast array of diseases, including infectious diseases, inflammation, and cancer.[1][3] The 4-(2-methoxyethyl) moiety serves as a valuable pharmacophoric element to enhance binding affinity and optimize pharmacokinetic profiles.

Case Study: A Building Block for Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to engage with the hinge region of the ATP-binding pocket. The nitrogen atom of a pyridine ring is a classic hydrogen bond acceptor for this interaction. The substituent at the 4-position often extends into a solvent-exposed region or a nearby hydrophobic pocket.

Authoritative Grounding: The design of such inhibitors often involves creating libraries of related compounds to explore the Structure-Activity Relationship (SAR).[4] The 4-(2-methoxyethyl) group provides a vector for exploration; the ether oxygen can form additional hydrogen bonds, while the ethyl group can engage in van der Waals interactions, potentially improving both potency and selectivity.

Logical Relationship: Target Engagement Model



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Caption: Model of a pyridine-based inhibitor interacting with a kinase active site.

PART 4: Analytical Characterization & Safety

Self-Validating System: Rigorous analytical confirmation is non-negotiable in synthesis. The identity and purity of the final compound must be validated through a combination of spectroscopic methods.

Table 2: Expected Analytical Data

Technique	Expected Observations
¹ H NMR	Two distinct aromatic signals (doublets) for the pyridine ring protons. Aliphatic signals (triplets and a singlet) corresponding to the -CH ₂ -CH ₂ -O-CH ₃ chain. [7]
¹³ C NMR	Signals for the sp ² carbons of the pyridine ring and sp ³ carbons of the methoxyethyl side chain.
Mass Spec (MS)	A molecular ion peak [M+H] ⁺ at m/z ≈ 138.09.
FT-IR	Characteristic C-H stretches (aromatic and aliphatic), C=N/C=C stretches for the pyridine ring, and a prominent C-O-C ether stretch.

Safety & Handling

- Hazard Profile: While specific data for this compound is limited, related pyridine derivatives are classified as flammable liquids, harmful if swallowed or inhaled, and can cause skin and eye irritation.
- Handling: Always handle this chemical in a well-ventilated chemical fume hood.[\[8\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[\[9\]](#)

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